![molecular formula C16H8ClNO6 B5612832 2-(4-carboxy-3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5612832.png)
2-(4-carboxy-3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures and a variety of chemical properties. Although specific studies directly addressing this compound were not found, research on similar compounds provides insights into its likely characteristics and behaviors.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of various organic intermediates. For instance, compounds with similar structures have been synthesized through reactions involving carboxylic acids and derivatives under hydrothermal conditions or by employing specific catalysts under controlled conditions (Li et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques such as X-ray diffraction. These compounds often exhibit complex crystal structures with specific conformational features, such as hydrogen bonding patterns and molecular packing (Sørensen, Collet, & Larsen, 1999).
Chemical Reactions and Properties
Compounds of similar structures may undergo various chemical reactions, including redox reactions, cyclization, and substitution reactions. They often display specific reactivity patterns due to the presence of functional groups like carboxylic acids (Polenov et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds like 2-(4-carboxy-3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and intermolecular interactions present in the compound (Jia et al., 2012).
properties
IUPAC Name |
2-(4-carboxy-3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-12-6-8(2-4-10(12)16(23)24)18-13(19)9-3-1-7(15(21)22)5-11(9)14(18)20/h1-6H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBIPVMOYZVEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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